molecular formula C18H19N3O5S B2442684 N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 922554-47-0

N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide

Katalognummer B2442684
CAS-Nummer: 922554-47-0
Molekulargewicht: 389.43
InChI-Schlüssel: PUBHHXVZZYQZLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is derived from the tetrahydrobenzo[f][1,4]oxazepin core structure, which is a seven-membered ring containing nitrogen and oxygen atoms . The compound also contains a sulfamoyl group attached to a phenyl ring, which is further linked to a propionamide group.

Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiviral Activities

Sulfonamides have been investigated for their antimalarial activity, with certain derivatives showing significant in vitro activity and good ADMET properties. For instance, specific sulfonamides exhibited excellent antimalarial activity with low IC50 values, indicating their potential as effective antimalarial agents. These compounds also showed a tendency for electron transfer, which could be advantageous in their action against malaria and possibly other viral infections, including COVID-19, through molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial Properties

Novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized, exhibiting significant activities against bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents, which could be crucial for tackling drug-resistant infections (Babu, Pitchumani, & Ramesh, 2013).

Carbonic Anhydrase Inhibition

Research on [1,4]oxazepine-based primary sulfonamides has uncovered their strong inhibition of human carbonic anhydrases, which are relevant in treating conditions like glaucoma, epilepsy, and mountain sickness. The primary sulfonamide functionality facilitates the construction of [1,4]oxazepine rings and acts as an enzyme prosthetic group, suggesting these compounds' utility in medicinal chemistry (Sapegin et al., 2018).

Anticancer Evaluation

Certain benzamide derivatives have been designed and synthesized for evaluation against various cancer cell lines. For example, compounds with specific substituents exhibited potent anticancer activities, underscoring the importance of structural modification in enhancing biological activity and potentially leading to new cancer treatments (Ravinaik et al., 2021).

Synthesis and Structural Studies

The synthesis and characterization of quinazoline derivatives exploring their diuretic and antihypertensive effects, alongside their potential as antibacterial agents, highlight the broad spectrum of research focused on developing novel therapeutic agents with improved efficacy and safety profiles (Rahman et al., 2014).

Eigenschaften

IUPAC Name

N-[4-[(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-2-17(22)20-12-3-6-14(7-4-12)27(24,25)21-13-5-8-16-15(11-13)18(23)19-9-10-26-16/h3-8,11,21H,2,9-10H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBHHXVZZYQZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.